

## An In-depth Technical Guide to 2,3-O-Isopropylidene-D-ribonolactone

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Compound of Interest

2,3-O-Isopropylidene-Dribonolactone

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This guide provides a comprehensive overview of **2,3-O-Isopropylidene-D-ribonolactone**, a pivotal intermediate in carbohydrate chemistry and drug development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis. This document details the molecule's structure, physicochemical properties, a standard synthesis protocol, and its applications, with a focus on quantitative data and experimental procedures.

# Molecular Structure and Physicochemical Properties

**2,3-O-Isopropylidene-D-ribonolactone** is a derivative of D-ribose, a naturally occurring pentose sugar. The isopropylidene group protects the cis-hydroxyl groups at the C2 and C3 positions, rendering the C5 hydroxyl group available for selective reactions. This feature makes it an invaluable chiral building block in the synthesis of complex molecules.[1][2] Its formal name is 2,3-O-(1-methylethylidene)-D-ribonic acid, y-lactone.[3]

The molecular structure of **2,3-O-Isopropylidene-D-ribonolactone** is depicted below:

Molecular structure of **2,3-O-Isopropylidene-D-ribonolactone**.

The key physicochemical and spectroscopic properties of **2,3-O-Isopropylidene-D-ribonolactone** are summarized in the tables below for easy reference and comparison.



Table 1: General and Physical Properties

Property	Value	References
CAS Number	30725-00-9	[1][3][4]
Molecular Formula	C8H12O5	[1][3][5]
Molecular Weight	188.18 g/mol	[1][4][5]
Appearance	White to light yellow powder/crystal	[1][6][7]
Melting Point	135-138 °C	[1][8][9]
Optical Rotation	$[\alpha]^{20}D = -65^{\circ} \text{ to } -70^{\circ} \text{ (c=1 in }$ CHCl <sub>3</sub> )	[1][6][7]
Purity	≥98-99%	[1][6]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate	[2][3]

Table 2: Spectroscopic Data

Spectroscopy	Data	References
IR (KBr)	3455 cm <sup>-1</sup> (O-H stretch), 1762 cm <sup>-1</sup> (C=O stretch, lactone)	[8][10]
¹H NMR (300 MHz, CDCl₃)	δ 1.36 (s, 3H, CH <sub>3</sub> ), 1.41 (s, 3H, CH <sub>3</sub> ), 2.95 (brs, 1H, OH), 3.75-3.80 (dd, 1H, C-5'H), 3.95-3.99 (dd, 1H, C-5H), 4.60-4.62 (m, 1H, C-4H), 4.74-4.78 (d, 1H, C-3H), 4.80-4.83 (m, 1H, C-2H)	[8]



## **Synthesis Protocol**

**2,3-O-Isopropylidene-D-ribonolactone** is typically synthesized from D-ribose in a two-step process: oxidation of D-ribose to D-ribonolactone, followed by protection of the 2,3-hydroxyl groups as an acetonide.[11][12] The following is a detailed experimental protocol adapted from established literature procedures.[11][13]

- Reaction Setup: A 1-L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and an internal thermometer.
- Initial Charge: The flask is charged with D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and 600 mL of water. The mixture is stirred at room temperature for 15 minutes.

  [11]
- Bromine Addition: The flask is cooled in an ice-water bath. Bromine (112 g, 0.70 mol) is added dropwise via the addition funnel over approximately 1 hour, maintaining the reaction temperature below 5 °C.[11]
- Reaction Completion: After the addition is complete, the resulting orange solution is stirred for an additional 50 minutes.
- Quenching: Sodium bisulfite (6.5 g, 62.5 mmol) is added to quench the excess bromine, resulting in a clear solution.[11]
- Work-up and Isolation: The aqueous solution is concentrated on a rotary evaporator.
   Absolute ethanol (400 mL) and toluene (100 mL) are added, and the solvent is removed again. The resulting solid is suspended in 400 mL of absolute ethanol and heated on a steam bath for 30 minutes.[13]
- Crystallization: The hot suspension is filtered. The filtrate is cooled to room temperature and then refrigerated for 16 hours to induce crystallization.
- Product Collection: The crystalline D-ribonolactone is collected by filtration, washed with cold absolute ethanol and diethyl ether, and then dried under vacuum.[11][13]
- Reaction Setup: A 2-L round-bottom flask is charged with the crude D-ribonolactone (160 g) from the previous step.



- Reagents: Dry acetone (700 mL), 2,2-dimethoxypropane (100 mL), and concentrated sulfuric acid (1 mL) are added to the flask.[11][13]
- Reaction: The solution is stirred vigorously at room temperature for 50 minutes.
- Neutralization: Silver carbonate (20 g, 73 mmol) is added, and the suspension is stirred for another 50 minutes at room temperature.[11][13]
- Filtration: The suspension is filtered through a Celite pad, and the solids are rinsed with acetone.
- Solvent Removal: The filtrate is evaporated to dryness.
- Recrystallization: The crude product is dissolved in hot ethyl acetate (250 mL). The solution is filtered while hot and then allowed to cool to room temperature, which leads to the spontaneous crystallization of the product.[11][13]
- Product Collection: The white crystalline product is collected by filtration and dried under vacuum, yielding 2,3-O-Isopropylidene-D-ribonolactone.[13]

The overall workflow for the synthesis is illustrated in the diagram below.



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Workflow for the synthesis of **2,3-O-Isopropylidene-D-ribonolactone**.

## **Applications in Research and Drug Development**

**2,3-O-Isopropylidene-D-ribonolactone** is a versatile chiral synthon with significant applications in medicinal chemistry and biotechnology.[1] Its unique structure allows for selective chemical manipulations, making it a valuable starting material for a wide range of complex molecules.



- Carbohydrate Chemistry: It serves as a key intermediate in the synthesis of various carbohydrate derivatives, including novel glycosides and oligosaccharides.[1]
- Pharmaceutical Development: This compound is a crucial building block in the design and synthesis of antiviral and anticancer agents.[1] It is particularly important in the synthesis of nucleoside analogues, which are a cornerstone of many antiviral therapies.[14] For instance, it has been used in the stereocontrolled synthesis of molecules like 6-epi-trehazolin and 6epi-trehalamine.[3]
- Biotechnology: It plays a role in the production of ribonucleic acid (RNA) analogs, which are essential for research in molecular biology and gene therapy.[1]
- Metabolic Pathway Research: The compound is also valuable in studies investigating sugar metabolism and its implications in health and disease.

The primary utility of **2,3-O-Isopropylidene-D-ribonolactone** stems from its role as a protected derivative of D-ribose, which allows for specific modifications at other positions of the sugar ring before deprotection.[2] This strategic protection is fundamental in the multi-step synthesis of many biologically active compounds.

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